molecular formula C26H24Cl2N2O3S2 B10864827 5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B10864827
M. Wt: 547.5 g/mol
InChI Key: RWSWHZSWZLQVEF-UHFFFAOYSA-N
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Description

The compound 5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using starting materials such as substituted benzyl alcohols and thiols, which undergo cyclization in the presence of a suitable catalyst.

    Functional Group Introduction:

    Final Assembly: The final step includes the coupling of the tricyclic core with the remaining substituents under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form different derivatives, such as the reduction of the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Solvents: Toluene, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s complex structure and functional groups make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism by which 5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: can be compared with other similar compounds to highlight its uniqueness:

This compound .

Properties

Molecular Formula

C26H24Cl2N2O3S2

Molecular Weight

547.5 g/mol

IUPAC Name

5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-4-(4-methoxyphenyl)-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C26H24Cl2N2O3S2/c1-4-26(2)12-18-21(13-33-26)35-23-22(18)24(31)30(16-6-8-17(32-3)9-7-16)25(29-23)34-14-15-5-10-19(27)20(28)11-15/h5-11H,4,12-14H2,1-3H3

InChI Key

RWSWHZSWZLQVEF-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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